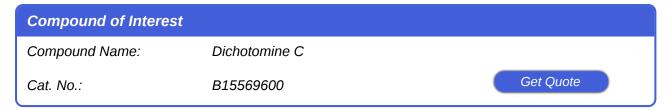


Dichotomine C: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichotomine C is a β -carboline alkaloid isolated from the roots of Stellaria dichotoma. As a member of the β -carboline family, **Dichotomine C** is of significant interest to the drug discovery community. β -carboline alkaloids are a diverse group of natural and synthetic indole alkaloids known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This document provides detailed application notes and protocols for the investigation of **Dichotomine C** in a drug discovery context, with a focus on its potential as an antiallergic and anti-inflammatory agent.

Physicochemical Properties



Property	Value	Source	
Molecular Formula	C15H14N2O4	Genophore	
Molecular Weight	286.29 g/mol	Genophore	
Appearance	Yellow powder	Encyclopedia of Traditional Chinese Medicines	
Optical Rotation	[α]D27 = -16.6° (c = 0.50, MeOH)	Encyclopedia of Traditional Chinese Medicines	
InChI Key	WKUVQUIYZHZZFT- LBPRGKRZSA-N	Genophore	
SMILES	[H]INVALID-LINK (CO)c1nc(C(=O)OC)cc2c1[nH] c1ccccc12	Genophore	

Biological Activity

Dichotomine C has demonstrated notable antiallergic effects in preclinical studies. Its activity is characterized by the inhibition of key mediators of type I allergic reactions.[1][2][3] The available quantitative data on the bioactivity of **Dichotomine C** is summarized in the table below.

Assay	Cell Line	IC50 Value	Source
β-Hexosaminidase Release Inhibition	RBL-2H3	62 μΜ	[4]
TNF-α Release Inhibition (Antigen- IgE-mediated)	RBL-2H3	19 μΜ	
IL-4 Release Inhibition (Antigen-IgE- mediated)	RBL-2H3	15 μΜ	



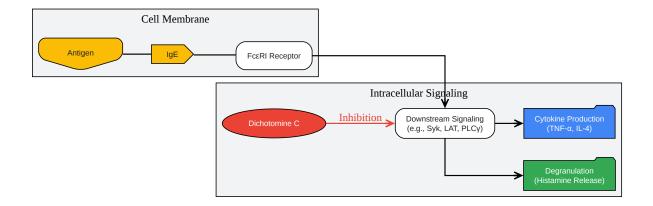
Signaling Pathways

The precise signaling pathways modulated by **Dichotomine C** to exert its antiallergic effects are still under investigation. However, based on the known mechanisms of β -carboline alkaloids in inflammatory and allergic responses, it is hypothesized that **Dichotomine C** may interfere with intracellular signaling cascades that are critical for mast cell degranulation and the production of pro-inflammatory cytokines.

A plausible mechanism involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α and various interleukins. Inhibition of the IKK (IκB kinase) complex, which is upstream of NF-κB, is a common mechanism for anti-inflammatory compounds.

Another potential target is the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which also plays a crucial role in the inflammatory response. Furthermore, in the context of cancer, β-carboline alkaloids have been shown to affect the FAK/PI3K/AKT/mTOR pathway.

Below are diagrams illustrating these potential signaling pathways.



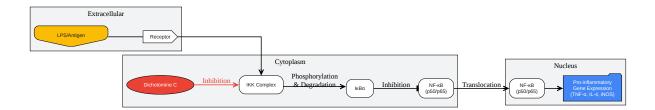
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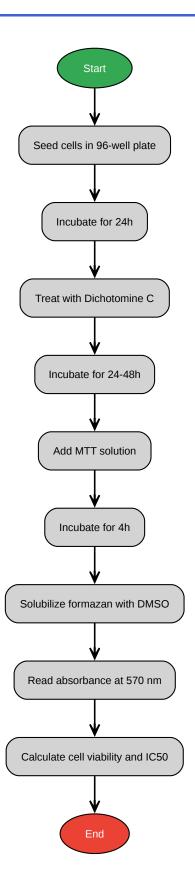


Caption: Proposed mechanism of ${f Dichotomine}\ {f C}$ in inhibiting mast cell degranulation.









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